molecular formula C20H22N2O3 B11116783 N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide

N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B11116783
M. Wt: 338.4 g/mol
InChI Key: SPDSHJYEPLYGQT-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the enone intermediate: This involves the reaction of furan-2-carbaldehyde with an appropriate ketone under basic conditions to form the enone.

    Michael addition: The enone intermediate undergoes a Michael addition with piperidine to form the corresponding adduct.

    Amidation: The final step involves the reaction of the adduct with 4-methylbenzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The enone moiety can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The furan and piperidine rings allow it to bind to enzymes or receptors, modulating their activity. The benzamide moiety can interact with proteins, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-1-(furan-2-yl)-3-oxo-3-(morpholin-1-yl)prop-1-en-2-yl]-4-methylbenzamide
  • N-[(1E)-1-(furan-2-yl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide

Uniqueness

N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring, in particular, differentiates it from similar compounds and influences its interaction with biological targets.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C20H22N2O3/c1-15-7-9-16(10-8-15)19(23)21-18(14-17-6-5-13-25-17)20(24)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3,(H,21,23)/b18-14+

InChI Key

SPDSHJYEPLYGQT-NBVRZTHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)N3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.